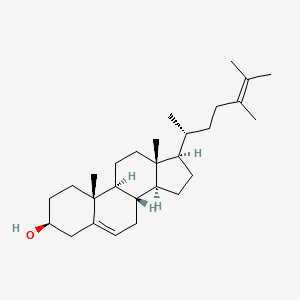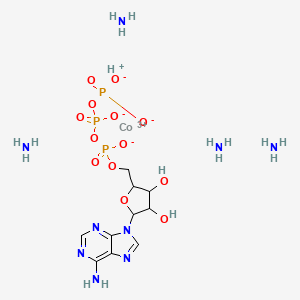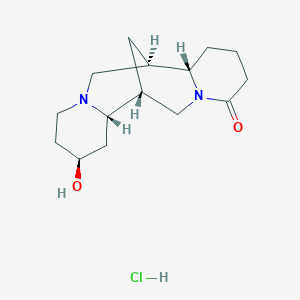
Barium tetracyanoplatinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium tetracyanoplatinate is an inorganic compound with the chemical formula Ba[Pt(CN)4]. It is a coordination complex consisting of a barium cation and a tetracyanoplatinate anion. This compound is known for its unique properties, including its ability to fluoresce under certain conditions, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium tetracyanoplatinate can be synthesized through the reaction of barium chloride with potassium tetracyanoplatinate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained by slow evaporation of the solution, resulting in the formation of yellow-green crystals .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The product is then purified through recrystallization and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Barium tetracyanoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum-containing species.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands like ammonia or phosphines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of platinum(IV) complexes, while reduction can yield platinum(II) or platinum(0) species.
Wissenschaftliche Forschungsanwendungen
Barium tetracyanoplatinate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound’s fluorescence properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which barium tetracyanoplatinate exerts its effects involves its ability to form coordination complexes with various molecules. The platinum center can interact with biological molecules, leading to changes in their structure and function. This interaction is the basis for its potential use in medical applications, such as cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium tetracyanoplatinate
- Sodium tetracyanoplatinate
- Calcium tetracyanoplatinate
Uniqueness
Barium tetracyanoplatinate is unique due to its specific cation (barium) and its fluorescence properties. While other tetracyanoplatinate compounds share similar coordination chemistry, the presence of barium imparts distinct physical and chemical properties that make it particularly useful in certain applications .
Eigenschaften
CAS-Nummer |
562-81-2 |
|---|---|
Molekularformel |
C10H15N3O2 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
4-(methylamino)-1-(oxan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O2/c1-11-8-5-6-13(10(14)12-8)9-4-2-3-7-15-9/h5-6,9H,2-4,7H2,1H3,(H,11,12,14) |
InChI-Schlüssel |
XJHGPGRJMGKRGB-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ba+2].[Pt+2] |
Kanonische SMILES |
CNC1=NC(=O)N(C=C1)C2CCCCO2 |
Key on ui other cas no. |
562-81-2 |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
arium cyanoplatinate barium platinocyanide barium tetracyanoplatinate (II) tetrahydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc](/img/structure/B1221266.png)





![2-Hydroxy-2-[2-hydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1221279.png)





